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4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide

Medicinal chemistry Structure-activity relationship Conformational analysis

Researchers pursuing MIF inhibitor discovery face a scarcity of screening probes with defined sulfonamide geometry. Even single-atom substitutions (morpholine O→CH₂) alter H-bond capacity, TPSA, and metabolic stability, rendering generic analogs unsuitable for mechanistic studies. CAS 501351-55-9 resolves this gap as a conformationally constrained sulfonyl-benzamide featuring a 2,6-dimethylmorpholine donor paired with a 4-ethoxybenzothiazole acceptor. • Matched-pair comparator to 3,5-dimethylpiperidine analog for kinase/phosphatase selectivity profiling • HRMS fingerprint (monoisotopic mass 475.12356325 Da) distinguishes from constitutional isomer PI4KIIIbeta-IN-10 (CAS 1881233-39-1) • Balanced profile (TPSA 134 Ų, XLogP3 3.5, 1 HBD) supports intracellular target screening

Molecular Formula C22H25N3O5S2
Molecular Weight 475.58
CAS No. 501351-55-9
Cat. No. B2411299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide
CAS501351-55-9
Molecular FormulaC22H25N3O5S2
Molecular Weight475.58
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
InChIInChI=1S/C22H25N3O5S2/c1-4-29-18-6-5-7-19-20(18)23-22(31-19)24-21(26)16-8-10-17(11-9-16)32(27,28)25-12-14(2)30-15(3)13-25/h5-11,14-15H,4,12-13H2,1-3H3,(H,23,24,26)
InChIKeySVIIXYQXFXINLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Differentiated Benzamide-Thiazole Screening Hybrid


4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (CAS 501351-55-9) is a synthetic small molecule (MW = 475.6 g/mol, C22H25N3O5S2) that belongs to the sulfonyl-benzamide class incorporating a 2,6-dimethylmorpholine sulfonyl donor and a 4-ethoxybenzothiazole acceptor moiety. The compound is cataloged in PubChem (CID 4102331) as a screening compound [1]. Its core scaffold appears in a 2021 patent application (US20210403484A1, granted as US 11,884,682 B2) that claims substituted benzamide derivatives as macrophage migration inhibitory factor (MIF) inhibitors, suggesting a potential pharmacological direction for the chemotype [2]. The combination of an electron-rich 4-ethoxybenzothiazole and a conformationally constrained 2,6-dimethylmorpholine sulfonyl group distinguishes this compound from simpler sulfonyl-benzamide analogs and contributes to its computed physicochemical profile suitable for drug discovery screening collections.

Generic Substitution Failure: Structural Basis


Within the sulfonyl-benzamide-thiazole chemical space, even minor structural modifications produce profound differences in molecular recognition, selectivity, and drug-likeness. The 2,6-dimethylmorpholine ring of CAS 501351-55-9 introduces two chiral centers and a conformationally constrained oxygen-containing heterocycle [1], whereas close analogs such as 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide replace this with a piperidine ring lacking the endocyclic oxygen [2]. This single atom change alters hydrogen-bond acceptor capacity, topological polar surface area, and metabolic stability profiles. Similarly, N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide substitutes the entire cyclic amine-sulfonyl group with a simple ethylsulfonyl moiety, eliminating the steric bulk and conformational constraints provided by the morpholine . These structural distinctions preclude generic interchangeability for any assay where the sulfonamide geometry, hydrogen-bonding pattern, or steric occupancy contribute to target engagement.

Quantitative Differentiation vs. Closest Analogs


Sulfonamide Donor: Morpholine vs. Piperidine Conformational Effects

The target compound employs a 2,6-dimethylmorpholine sulfonyl donor group, which introduces an endocyclic oxygen atom absent in the closest commercially available analog 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide (MW = 473.61 g/mol) [1]. This oxygen atom contributes to the computed topological polar surface area (TPSA) of the target compound, which is 134 Ų as calculated by PubChem [2]. The piperidine analog, lacking the morpholine oxygen, is expected to have a lower TPSA (approximately 116–120 Ų, estimated from fragment-based calculation [3]). The difference of approximately 14–18 Ų in TPSA may influence membrane permeability and solubility profiles in cell-based assays.

Medicinal chemistry Structure-activity relationship Conformational analysis

Lipophilicity and CNS MPO Profile Balancing

The computed lipophilicity (XLogP3-AA) for the target compound is 3.5, as reported by PubChem [1]. This value falls within the favorable CNS MPO range (XLogP 1–5) [2]. By comparison, the matched molecular formula isomer PI4KIIIbeta-IN-10 (CAS 1881233-39-1, also C22H25N3O5S2, MW = 475.58 g/mol) is a potent PI4KIIIβ inhibitor (IC50 = 3.6 nM) and is primarily peripherally targeted . While both compounds share identical molecular formula and similar molecular weight, the target compound harbors a morpholino-sulfonyl-benzamide core, whereas PI4KIIIbeta-IN-10 features an N-(thiazol-2-yl)-2,2-dimethylpropanamide scaffold. This core exchange defines fundamentally different target engagement landscapes, and the lipophilicity value of 3.5 suggests a differentiated tissue distribution potential.

Drug-likeness Lipophilicity CNS drug discovery

Hydrogen Bond Donor/Acceptor Profile Differentiation

The target compound possesses 8 hydrogen bond acceptor sites and a single hydrogen bond donor (the benzamide NH), as computed by Cactvs and reported by PubChem [1]. This HBA/HBD profile differs markedly from that of the bis-benzamide analog N,N'-(1,3-phenylene)bis(4-((2,6-dimethylmorpholino)sulfonyl)benzamide) , which contains two benzamide NH donors and a markedly increased number of acceptor sites due to dimerization of the morpholino-sulfonyl benzamide unit. The single-donor profile of the target compound reduces the potential for bivalent target interactions and simplifies interpretation of structure-activity relationships in singleton screening campaigns.

Hydrogen bonding Molecular recognition Target engagement

Conformational Flexibility: Rotatable Bonds vs. Constrained Macrocycles

The target compound has 6 rotatable bonds as computed by PubChem [1], placing it within the classical 'rule of 5' compliant space (rotatable bonds ≤ 10) [2]. By contrast, the MIF inhibitor patent family US20210403484A1 / US 11,884,682 B2 [3] predominantly claims macrocyclic and bridged heterocyclic systems (e.g., C07D498/18 classification) with significantly lower rotatable bond counts and higher conformational rigidity. The 6-rotatable-bond count of CAS 501351-55-9 endows sufficient flexibility to interrogate binding pockets that require induced-fit recognition, while remaining within lead-like boundaries that preserve favorable entropic binding contributions.

Conformational entropy Lead-likeness Medicinal chemistry design

Exact Mass for HRMS Isomer Differentiation

The computed exact monoisotopic mass of the target compound is 475.12356325 Da [1], which distinguishes it from the isomeric compound PI4KIIIbeta-IN-10 (CAS 1881233-39-1), also with molecular formula C22H25N3O5S2 and identical nominal mass but a different structural arrangement . In high-resolution mass spectrometry (HRMS), the exact mass fingerprint can serve as a definitive identity confirmation when isomers co-elute or are present in the same screening library. The exact mass resolution required to distinguish these two constitutional isomers is achievable with Q-TOF or Orbitrap instruments operating at resolving power ≥ 30,000 (FWHM).

Analytical chemistry Mass spectrometry QC/QA

Bioactivity Data Gap vs. PI4KIIIbeta-IN-10

No peer-reviewed bioactivity data (IC50, Ki, EC50, or target engagement profiles) have been identified for CAS 501351-55-9 in any authoritative database (PubChem, ChEMBL, BindingDB, PubMed) as of the search date [1]. In contrast, the isomeric compound PI4KIIIbeta-IN-10 (CAS 1881233-39-1, same molecular formula C22H25N3O5S2) is characterized as a potent PI4KIIIβ inhibitor with IC50 = 3.6 nM and defined selectivity profiles against related lipid kinases . For research groups requiring compounds with established molecular targets and quantitative pharmacology, PI4KIIIbeta-IN-10 offers a data-rich alternative. For groups seeking to profile a novel, uncharacterized benzamide-thiazole chemotype in target-agnostic or phenotypic screens, CAS 501351-55-9 represents a structurally distinct, data-sparse starting point whose differentiation lies in its unprofiled status rather than demonstrated target selectivity.

Screening compound profiling Bioactivity gaps Target engagement

High-Impact Application Scenarios


MIF-Targeted Hit Expansion and Lead Optimization

The compound's structural placement within the MIF inhibitor patent family (US 11,884,682 B2) [1], combined with its single HBD, 8 HBA profile [2], makes it suitable as a singleton screening probe in MIF tautomerase activity assays and MIF-CD74 binding assays. Its conformational flexibility (6 rotatable bonds) [2] and balanced lipophilicity (XLogP3-AA = 3.5) [2] support medicinal chemistry optimization campaigns where iterative modification of the benzothiazole ethoxy group or morpholine substituents is pursued to enhance MIF inhibitory potency while maintaining favorable ADME properties.

Library Subset for Intracellular Phenotypic Screening

With a TPSA of 134 Ų [1] and HBD count of 1 [1], the compound occupies a physicochemical space associated with moderate passive permeability and good solubility. This profile is well-suited for inclusion in diversity-oriented screening libraries designed to probe intracellular targets, particularly in cancer cell line panels where the 4-ethoxybenzothiazole moiety may engage nucleotide-binding or redox-sensitive protein domains. The absence of published bioactivity allows this compound to serve as an unbiased chemical probe in pathway-agnostic phenotypic screens.

HRMS Reference Standard for Isomer Differentiation

The exact monoisotopic mass (475.12356325 Da) [1] and unique InChIKey (SVIIXYQXFXINLA-UHFFFAOYSA-N) [1] provide a definitive HRMS fingerprint for identity confirmation. Procurement of this compound as an analytical reference standard enables QC laboratories to distinguish CAS 501351-55-9 from its constitutional isomer PI4KIIIbeta-IN-10 (CAS 1881233-39-1, also C22H25N3O5S2) [2] in compound libraries where both may co-exist, preventing downstream assay misinterpretation due to isomer misidentification.

SAR Benchmark: Morpholine vs. Piperidine Sulfonyl Donor

The 2,6-dimethylmorpholine sulfonyl group [1] can serve as a matched-pair comparator to the 3,5-dimethylpiperidine sulfonyl analog [2] in kinase selectivity panels. The presence or absence of the endocyclic oxygen atom may differentially affect hydrogen bonding with the hinge region of kinases or with the catalytic site of phosphatases, providing mechanistic insight into the role of the sulfonyl donor heteroatom composition in target recognition. This head-to-head comparison is feasible without pre-existing bioactivity data by running both compounds in the same assay panel.

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